

Spectroscopic Profile of 4-Fluoroindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoroindolin-2-one

Cat. No.: B148322

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluoroindolin-2-one**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain spectroscopic data for **4-Fluoroindolin-2-one**, this guide presents data for the closely related analogue, **6-Bromo-4-fluoroindolin-2-one**, to provide valuable insights into the expected spectral characteristics. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, offering a foundational understanding for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ^1H NMR, ^{13}C NMR, and ^{19}F NMR data for **6-Bromo-4-fluoroindolin-2-one**, which serves as a close proxy for **4-Fluoroindolin-2-one**.

Table 1: ^1H NMR Data of 6-Bromo-**4-fluoroindolin-2-one** in DMSO- d_6 (400 MHz)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.71	br, s	-	1H	NH
7.07	d	JF-H = 8.5	1H	Ar-H
6.82	d	JF-H = 1.2	1H	Ar-H
3.51	s	-	2H	CH ₂

Table 2: ¹³C NMR Data of 6-Bromo-4-fluoroindolin-2-one in DMSO-d₆ (100 MHz)[1]

Chemical Shift (δ) ppm	Multiplicity (JF-C)	Assignment
175.38	-	C=O
157.49	d, J = 248.1 Hz	C-F
147.14	d, J = 12.8 Hz	C-Ar
120.44	d, J = 10.7 Hz	C-Ar
111.46	d, J = 24.6 Hz	C-Ar
111.08	-	C-Ar
108.76	d, J = 2.6 Hz	C-Ar
38.89	-	CH ₂

Table 3: ¹⁹F NMR Data of 6-Bromo-4-fluoroindolin-2-one in DMSO-d₆ (376 MHz)[1]

Chemical Shift (δ) ppm
-115.26

Infrared (IR) Spectroscopy

While specific experimental IR data for **4-Fluoroindolin-2-one** is not readily available, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted IR Absorption Bands for **4-Fluoroindolin-2-one**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3200-3100	N-H	Stretching
3100-3000	Aromatic C-H	Stretching
2950-2850	Aliphatic C-H	Stretching
~1710	C=O (Lactam)	Stretching
1620-1580	C=C	Aromatic Ring Stretching
~1250	C-F	Stretching
1400-1300	C-N	Stretching

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which is crucial for determining its elemental composition.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data of 6-Bromo-**4-fluoroindolin-2-one**^[1]

Ion	Calculated m/z	Found m/z
[M-H] ⁻	227.94548	227.94591

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified **4-Fluoroindolin-2-one** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- **Data Acquisition:** Record the 1H , ^{13}C , and ^{19}F NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

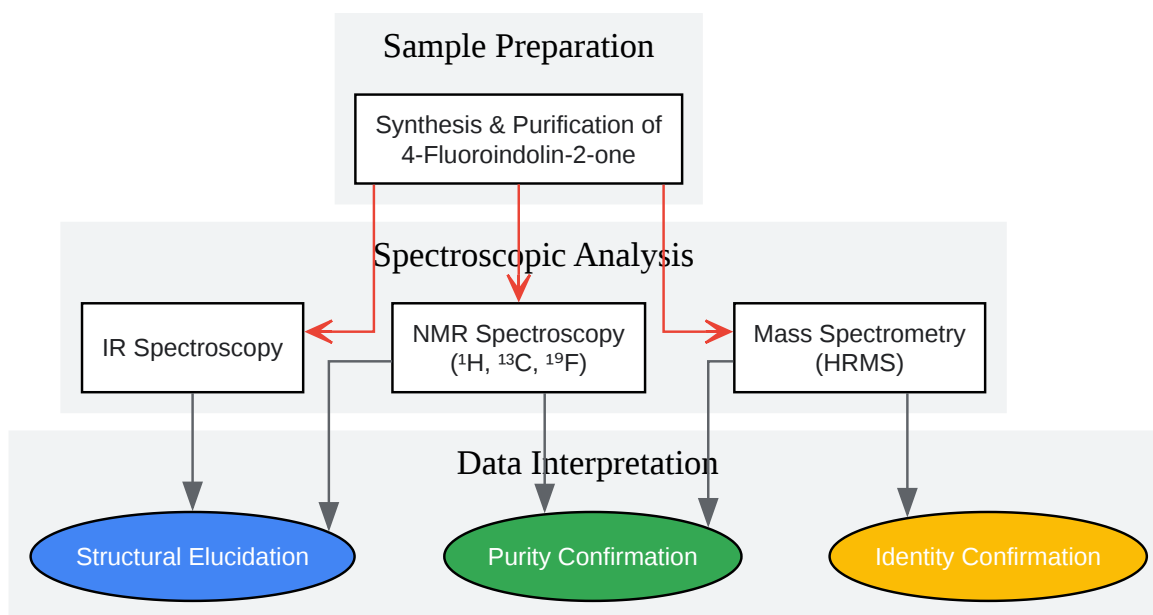
- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind 1-2 mg of **4-Fluoroindolin-2-one** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **4-Fluoroindolin-2-one** in a suitable volatile solvent such as methanol or acetonitrile.
- **Ionization:** Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.
- **Data Acquisition:** Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **4-Fluoroindolin-2-one**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **4-Fluoroindolin-2-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoroindolin-2-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148322#spectroscopic-data-of-4-fluoroindolin-2-one-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com